![molecular formula C15H24ClNO3 B4018048 2-(diethylamino)ethyl (4-methoxyphenyl)acetate hydrochloride](/img/structure/B4018048.png)
2-(diethylamino)ethyl (4-methoxyphenyl)acetate hydrochloride
Description
Synthesis Analysis
The synthesis of 2-(diethylamino)ethyl (4-methoxyphenyl)acetate hydrochloride involves several key reactions, including Whol-Ziegler reaction, Williamson reaction, and esterification. Jiang Jing-ai (2006) reported the synthesis of a related compound, 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, highlighting the learning and memory facilitation effects in mice, which implies the potential neurological applications of such compounds (Jiang Jing-ai, 2006).
Molecular Structure Analysis
The molecular structure of 2-(diethylamino)ethyl (4-methoxyphenyl)acetate hydrochloride and its derivatives has been explored using various spectroscopic techniques. For example, the crystal and molecular structures of related compounds have been determined by single-crystal X-ray diffraction data, providing insight into their structural characteristics and stability influenced by intermolecular interactions (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-(diethylamino)ethyl (4-methoxyphenyl)acetate hydrochloride include transformations leading to various derivatives through processes such as deamination, reduction, oxidation, and acetylation. For instance, Kanamori et al. (2002) identified multiple metabolic pathways in rats for a structurally related compound, suggesting the versatility of such compounds in chemical reactions (Kanamori et al., 2002).
Physical Properties Analysis
The physical properties of 2-(diethylamino)ethyl (4-methoxyphenyl)acetate hydrochloride, such as density and refractive index, can be studied to understand its behavior in different environments. Sawale et al. (2016) conducted density and refractive index measurements for a similar compound to calculate molar refractivity and polarizability, indicating the influence of molecular structure on physical properties (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-(diethylamino)ethyl (4-methoxyphenyl)acetate hydrochloride, including its reactivity and stability, can be assessed through experimental and theoretical investigations. Djenane et al. (2019) synthesized α-aminophosphonic acids, demonstrating the role of molecular structure in the inhibition efficiency of mild steel corrosion, which could be analogous to the chemical behavior of 2-(diethylamino)ethyl (4-methoxyphenyl)acetate hydrochloride in various chemical environments (Djenane et al., 2019).
properties
IUPAC Name |
2-(diethylamino)ethyl 2-(4-methoxyphenyl)acetate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)10-11-19-15(17)12-13-6-8-14(18-3)9-7-13;/h6-9H,4-5,10-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAKZEYVWWTUCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)CC1=CC=C(C=C1)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)ethyl 2-(4-methoxyphenyl)acetate;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.